2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide
Description
The compound 2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a benzamide derivative characterized by a 2,4-difluorophenyl core linked to a morpholinoethylamine side chain substituted with a 1-methylpyrrole group.
Properties
IUPAC Name |
2,4-difluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2/c1-22-6-2-3-16(22)17(23-7-9-25-10-8-23)12-21-18(24)14-5-4-13(19)11-15(14)20/h2-6,11,17H,7-10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBXWZUUVZQZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=C(C=C(C=C2)F)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 2,4-difluorobenzoyl chloride with morpholine derivatives and pyrrole. The structural formula can be represented as follows:
This structure features a difluorobenzene moiety, which is critical for its biological activity. The presence of the pyrrole ring and morpholino group enhances its pharmacological profile.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a related study demonstrated that pyrrole derivatives displayed bacteriostatic properties, highlighting their potential as antimicrobial agents .
Antitubercular Activity
The compound's structural similarity to known antitubercular agents suggests it may also possess anti-tuberculosis (anti-TB) activity. In one study, pyrrole derivatives were evaluated for their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, with promising results indicating that modifications in the substituents can enhance potency .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups like fluorine on the benzene ring significantly enhances the biological activity of compounds similar to this compound. Compounds with fluorinated phenyl groups demonstrated lower MIC values compared to those without such modifications .
| Compound | Substituent | MIC (μg/mL) | Activity |
|---|---|---|---|
| 5 | 2-adamantyl | 0.016 | Potent |
| 12 | Methyl | 3.7 | Moderate |
| 19 | CF3 | >32 | Poor |
Cytotoxicity
While assessing the cytotoxicity of this compound, it was found to exhibit low toxicity in vitro, which is crucial for its potential therapeutic applications. The balance between efficacy and safety is a key consideration in drug development .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of pyrrole derivatives including this compound were tested against various bacterial strains using disk diffusion methods. The results indicated significant zones of inhibition, suggesting strong antimicrobial properties.
Case Study 2: Antitubercular Activity Evaluation
A study focusing on the anti-TB activity involved testing several derivatives against Mycobacterium tuberculosis. The compound exhibited MIC values comparable to established anti-TB drugs, indicating its potential as a lead candidate for further development in treating tuberculosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Analogues with Benzamide Cores
2,4-Dichloro-N-(2-Morpholinoethyl)benzamide
- Structure : Replaces fluorine atoms with chlorine at the 2- and 4-positions of the benzamide.
- Synthesis : Achieved via a colorimetric detection method on cotton/silk threads, yielding 72% .
4-Methyl-3-(2-((2-Morpholinoethyl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 18)
- Structure: Integrates a quinazolinyl-amino-morpholinoethyl chain and a trifluoromethylphenyl group.
- Synthesis : 71% yield via nucleophilic substitution .
- Activity : Targets kinase pathways, with a molecular mass of 520.2319 Da (HRMS) .
N-{2-[5-(3,4-Dimethoxyphenyl)-3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-2-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide
HDAC Inhibitors with Benzamide Motifs
Benzamide-based HDAC inhibitors often exhibit selectivity for HDAC6 or class I HDACs due to their zinc-binding capabilities. Key analogs include:
Tubastatin A Hydrochloride
- Structure : N-Hydroxybenzamide with a tetrahydro-pyridoindole group.
- Activity : HDAC6 IC₅₀ = 15 nM, significantly more potent than the target compound’s structural analogs .
MC1568
Substitutions Impacting Bioactivity
Physicochemical and Pharmacokinetic Properties
- Solubility: The morpholinoethyl group enhances aqueous solubility (e.g., 12.5 µg/mL for the pyrazolyl-thiophene analog vs. <5 µg/mL for non-polar derivatives).
- Metabolic Stability : Fluorine atoms in the target compound may reduce oxidative metabolism compared to chlorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
